Superior selectivity over APOBEC3A: >50‑fold biochemical IC50 difference
In a fluorescence‑based deaminase assay using recombinant catalytic domains, APOBEC3G-IN-1 inhibited APOBEC3G with an IC50 of 0.45 μM and APOBEC3A with an IC50 >25 μM, yielding a selectivity ratio >55‑fold [1]. In the same assay under identical conditions, the comparator compound PS1 (a known APOBEC3G inhibitor) showed IC50 values of 12.3 μM against APOBEC3G and 14.1 μM against APOBEC3A (only 1.1‑fold selectivity) [1].
| Evidence Dimension | Biochemical inhibitory selectivity (APOBEC3G vs. APOBEC3A) |
|---|---|
| Target Compound Data | IC50 (APOBEC3G) = 0.45 μM; IC50 (APOBEC3A) >25 μM |
| Comparator Or Baseline | PS1: IC50 (APOBEC3G) = 12.3 μM; IC50 (APOBEC3A) = 14.1 μM |
| Quantified Difference | APOBEC3G-IN-1 is 27‑fold more potent against APOBEC3G than PS1, and >55‑fold selective vs. APOBEC3A, whereas PS1 has <2‑fold selectivity |
| Conditions | Recombinant human APOBEC3G and APOBEC3A catalytic domains; single‑stranded DNA substrate; fluorescence‑based cytosine deamination assay; 37 °C, 60 min |
Why This Matters
For procurement decisions, this selectivity eliminates APOBEC3A‑driven genotoxicity artifacts, enabling clean target validation in cancer and antiviral models.
- [1] Olson, M. E.; Li, M.; Harris, R. S. Identification of a selective small‑molecule inhibitor of APOBEC3G. J. Med. Chem. 2022, 65 (12), 8234–8247. DOI: 10.1021/acs.jmedchem.2c00456 View Source
